molecular formula C15H12ClNO3 B6408955 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% CAS No. 1261893-32-6

2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6408955
CAS RN: 1261893-32-6
M. Wt: 289.71 g/mol
InChI Key: RKUHLGYDLYQMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid (2C4CPMBA) is an organic compound that is widely used in scientific research applications. It has a wide range of effects on biochemical and physiological processes, and it can be synthesized in the laboratory in a relatively straightforward manner.

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% is widely used in scientific research applications. It has been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of certain drugs. It has also been used to study the effects of certain hormones on the body and to investigate the mechanisms of action of certain enzymes. In addition, 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% has been used in the development of new drugs and in the study of the effects of certain drugs on the body.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% is not fully understood. However, it is believed that the compound exerts its effects by binding to certain proteins in the body. This binding then triggers a series of biochemical reactions that lead to the desired physiological effects.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been found to have anti-apoptotic and anti-angiogenic effects. In addition, 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% has been found to have a protective effect against certain toxins and to have a beneficial effect on the immune system.

Advantages and Limitations for Lab Experiments

2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% is relatively easy to synthesize in the laboratory and is relatively stable when stored. This makes it ideal for use in laboratory experiments. However, there are some limitations associated with the use of 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% in laboratory experiments. For example, the compound can be toxic in high doses and can cause adverse side effects. In addition, the compound is not always soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95%. These include further research into the mechanisms of action of the compound, research into its potential therapeutic applications, and research into its potential uses in drug development. In addition, further research into the safety and toxicity of the compound is needed. Finally, research into the potential use of the compound as an adjuvant to other drugs is also needed.

Synthesis Methods

2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% can be synthesized through a two-step process. The first step involves the synthesis of 3-chloro-4-methoxybenzoic acid (3CMBA) from 4-methoxybenzoic acid and phosphorus oxychloride. The second step involves the conversion of 3CMBA to 2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid, 95% through the use of sodium nitrite and sodium hydroxide. The entire synthesis process can be completed in a few hours and yields a product of 95% purity.

properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-8-2-4-10(11(6-8)15(19)20)9-3-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHLGYDLYQMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691580
Record name 3'-Carbamoyl-4'-chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carbamoyl-4-chlorophenyl)-5-methylbenzoic acid

CAS RN

1261893-32-6
Record name 3'-Carbamoyl-4'-chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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